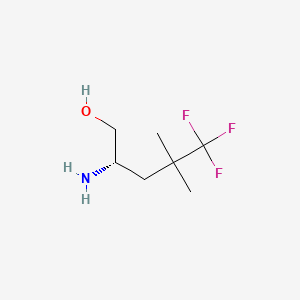
(S)-2-Amino-5,5,5-trifluoro-4,4-dimethylpentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-5,5,5-trifluoro-4,4-dimethylpentan-1-ol is a chiral compound with a unique structure characterized by the presence of trifluoromethyl and amino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-5,5,5-trifluoro-4,4-dimethylpentan-1-ol typically involves the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. One common method involves the alkylation of a glycine Schiff base with a trifluoromethyl-containing alkyl halide under basic conditions. The resultant product is then hydrolyzed to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using recyclable chiral auxiliaries. The process typically includes the formation of a nickel (II) complex with a glycine Schiff base, followed by alkylation with trifluoromethyl-containing alkyl halides. The chiral auxiliary is then reclaimed, and the product is isolated and purified .
化学反応の分析
Types of Reactions
(S)-2-Amino-5,5,5-trifluoro-4,4-dimethylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while reduction can produce primary or secondary amines.
科学的研究の応用
(S)-2-Amino-5,5,5-trifluoro-4,4-dimethylpentan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of natural amino acids.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings
作用機序
The mechanism of action of (S)-2-Amino-5,5,5-trifluoro-4,4-dimethylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, while the amino group allows for hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
(S)-2-Amino-4,4,4-trifluorobutanoic acid: Another fluorinated amino acid with similar bioisosteric properties.
(S)-2-Amino-3,3,3-trifluoropropanoic acid: A shorter-chain analog with distinct chemical reactivity.
Uniqueness
(S)-2-Amino-5,5,5-trifluoro-4,4-dimethylpentan-1-ol is unique due to its longer carbon chain and the presence of both trifluoromethyl and amino groups, which confer enhanced stability and reactivity compared to its shorter-chain analogs .
特性
分子式 |
C7H14F3NO |
|---|---|
分子量 |
185.19 g/mol |
IUPAC名 |
(2S)-2-amino-5,5,5-trifluoro-4,4-dimethylpentan-1-ol |
InChI |
InChI=1S/C7H14F3NO/c1-6(2,7(8,9)10)3-5(11)4-12/h5,12H,3-4,11H2,1-2H3/t5-/m0/s1 |
InChIキー |
NQIWRHQKHNLADD-YFKPBYRVSA-N |
異性体SMILES |
CC(C)(C[C@@H](CO)N)C(F)(F)F |
正規SMILES |
CC(C)(CC(CO)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


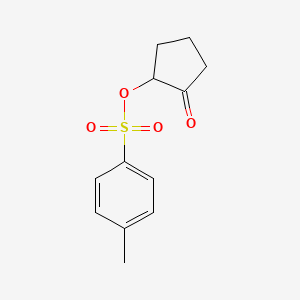
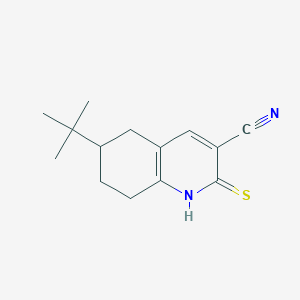
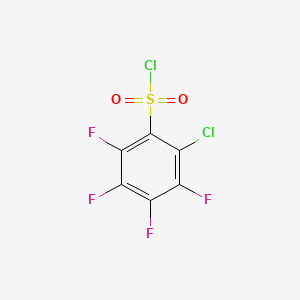
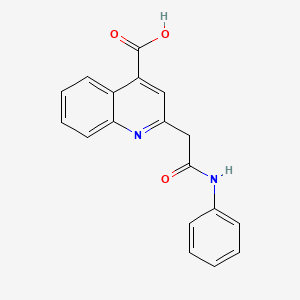
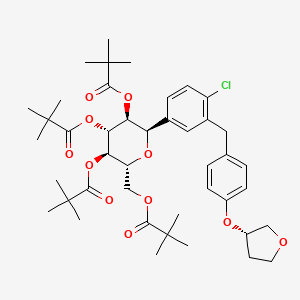
![3-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid](/img/structure/B14890664.png)
![ethyl {[4-cyano-1-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]oxy}acetate](/img/structure/B14890672.png)
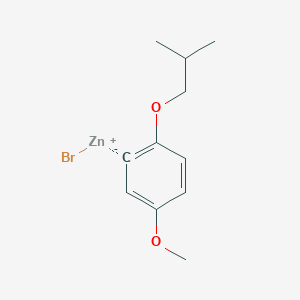
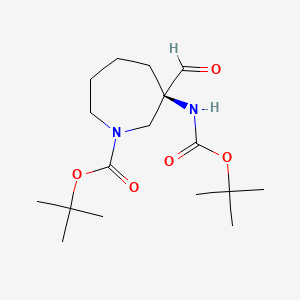
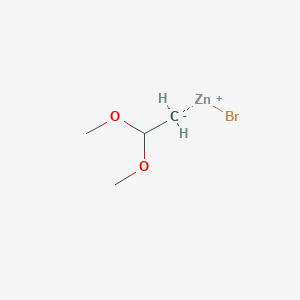
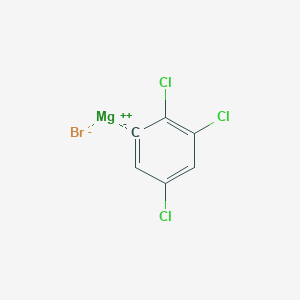
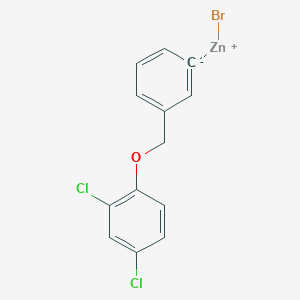
![tert-Butyl (3aR,9bR)-7-bromo-9b-((4-fluorophenyl)sulfonyl)-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14890713.png)
![3-{4-[(4-Fluorophenyl)sulfamoyl]phenoxy}benzoic acid](/img/structure/B14890714.png)
